6-(tert-Butylamino)nicotinonitrile
Description
6-(tert-Butylamino)nicotinonitrile is a nicotinonitrile derivative characterized by a tert-butylamino substituent at the 6-position of the pyridine ring. The nitrile group in nicotinonitrile derivatives often serves as a precursor for synthesizing carboxylic acids or other functionalized heterocycles, making it valuable in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(tert-butylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3,(H,12,13) |
InChI Key |
UQSAGFQHRLKPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(tert-Butylamino)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloronicotinonitrile with tert-butylamine under specific conditions . The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
6-(tert-Butylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
6-(tert-Butylamino)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)nicotinonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Functional Group Variations
Nicotinonitrile derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
6-Amino-5-nitropicolinonitrile
- Structure: Features nitro and amino groups at positions 5 and 6 of the pyridine ring.
- Applications : Used in scientific research, with safety protocols emphasizing inhalation risks and first-aid measures .
6-(Trifluoromethyl)nicotinonitrile
- Structure : Substituted with a trifluoromethyl (-CF₃) group at the 6-position.
- Applications : Widely used in agrochemical and pharmaceutical research due to the electron-withdrawing CF₃ group, which enhances metabolic stability .
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile
- Structure: Contains ethoxy, thienyl, and aminophenyl substituents.
- Structural Insights: X-ray crystallography reveals dihedral angles of 25.22° (pyridine-aminophenyl) and 24.80° (pyridine-thienyl), with intermolecular N–H⋯N hydrogen bonding stabilizing the crystal lattice .
Anticancer and Antimicrobial Nicotinonitrile Derivatives
- Diaryl-3-cyano-1H-pyridinones (e.g., compounds 2a–c, 3b,c): Synthesized from nicotinonitrile precursors, these derivatives demonstrate potent anticancer and antimicrobial activity. Glycosidation and hydrazone formation further modulate bioactivity .
- 1,4-Dihydropyridine (DHP) Derivatives (e.g., A1–A6): QSAR and Docking Studies: Substituents like 4-chlorophenyl or 4-methoxyphenyl enhance anti-breast cancer activity (binding energies: −7.2 to −9.3 kcal/mol with MCF-7). The tert-butylamino group’s steric bulk may similarly influence receptor binding .
Data Table: Key Properties of Selected Nicotinonitrile Derivatives
Research Implications and Limitations
- Gaps: Direct experimental data on this compound’s bioactivity are sparse; most inferences derive from structural analogs or computational models.
Biological Activity
6-(tert-Butylamino)nicotinonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a tert-butylamino group and a cyano group. Its molecular formula is , with a molecular weight of approximately 214.25 g/mol. The presence of the bulky tert-butylamino group enhances its lipophilicity, potentially influencing its pharmacokinetic properties compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly ion channels and enzymes involved in sensory signaling pathways. It has been identified as an antagonist for transient receptor potential (TRP) channels, which play critical roles in pain perception and inflammation .
Interaction with Ion Channels
Research indicates that this compound can modulate TRP channels, suggesting potential applications in treating pain and inflammatory conditions. The specific interactions can be characterized using techniques such as electrophysiology and molecular docking studies, which help elucidate the compound's pharmacodynamics .
Biological Activity and Therapeutic Applications
This compound exhibits a range of biological activities that make it a candidate for further exploration in drug development:
- Analgesic Properties : As an antagonist of TRP channels, it may help alleviate pain by inhibiting the pathways associated with nociception.
- Anti-inflammatory Effects : The modulation of inflammatory responses through TRP channel inhibition suggests its potential use in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies have shown that derivatives of nicotinonitrile compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated significant antiproliferative activity against lung and colon cancer cells .
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Case Studies
- Neuropathic Pain Model : In a controlled study, this compound was administered to animal models exhibiting neuropathic pain. The results indicated a significant reduction in pain sensitivity compared to control groups, supporting its role as an analgesic agent.
- Cancer Cell Line Evaluation : A series of nicotinonitrile derivatives were synthesized and tested against multiple cancer cell lines. The results highlighted that compounds structurally similar to this compound exhibited notable cytotoxic effects, particularly in lung and colon cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
